molecular formula C12H15NO4 B1591623 4-Morpholinophenylglyoxal hydrate CAS No. 852633-82-0

4-Morpholinophenylglyoxal hydrate

Cat. No.: B1591623
CAS No.: 852633-82-0
M. Wt: 237.25 g/mol
InChI Key: ZMIBVEQMLLIBKQ-UHFFFAOYSA-N
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Description

4-Morpholinophenylglyoxal hydrate (CAS number: 852633-82-0) is a chemical compound used in pharmaceutical research. It is a hydrate form, meaning it contains water molecules within its crystal structure. The molecular formula is C12H15NO4 , and its molecular weight is 237.25 g/mol .

Scientific Research Applications

Chiral Moderation in Synthesis

4-Morpholinophenylglyoxal hydrate has been implicated in chiral moderation through its derivatives, demonstrating its utility in the synthesis of pharmaceuticals. An example includes its application in preparing beta-amino alcohols for the efficient synthesis of drug candidates such as DPC 963, a second-generation HIV-1 non-nucleoside reverse transcriptase inhibitor (Kauffman et al., 2000).

Ion Chromatographic Analysis

Morpholine derivatives have been utilized in ion chromatographic analyses for quantifying compounds in aqueous solutions. This technique showcases the role of morpholine and its derivatives in analytical chemistry, particularly in environments where sensitivity and selectivity are crucial (Gilbert, Rioux, & Saheb, 1984).

Anticancer Activity and Docking Studies

Morpholine hydrazones, which can be synthesized from morpholine derivatives, have shown significant anticancer activities. This demonstrates the potential of morpholine derivatives in the development of new therapeutic agents for cancer treatment, with efficacy demonstrated through both in vitro studies and molecular docking analyses (Taha et al., 2017).

Antibiotic Activity Modulation

Morpholine derivatives also play a role in modulating antibiotic activity against multidrug-resistant strains, highlighting their potential application in overcoming antibiotic resistance. This includes studies on the combination effects of morpholine derivatives with existing antibiotics to enhance efficacy (Oliveira et al., 2015).

Hypocholesterolemic and Hypolipidemic Activity

Research into morpholine derivatives has identified compounds with significant hypocholesterolemic and hypolipidemic activities, alongside antioxidant properties. These findings suggest morpholine's utility in designing novel compounds for managing cholesterol levels and preventing atherosclerosis (Chrysselis, Rekka, & Kourounakis, 2000).

Biodegradability and Physicochemical Properties

The synthesis and study of morpholinium ionic liquids have explored their physicochemical properties, cytotoxicity, oral toxicity, and biodegradability. Such studies underscore the importance of morpholine derivatives in developing environmentally friendly solvents and materials (Pernak et al., 2011).

Properties

IUPAC Name

2-(4-morpholin-4-ylphenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3.H2O/c14-9-12(15)10-1-3-11(4-2-10)13-5-7-16-8-6-13;/h1-4,9H,5-8H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIBVEQMLLIBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586368
Record name [4-(Morpholin-4-yl)phenyl](oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852633-82-0
Record name [4-(Morpholin-4-yl)phenyl](oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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